molecular formula C18H22N2O3S B2568941 4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide CAS No. 942033-56-9

4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide

Cat. No.: B2568941
CAS No.: 942033-56-9
M. Wt: 346.45
InChI Key: YCLMGZQIZPMINU-UHFFFAOYSA-N
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Description

4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide is a synthetic organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with N-isopropylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity. The exact molecular pathways involved depend on the specific target enzyme and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N,4-dimethyl-N-phenylbenzenesulfonamide
  • N,4-dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide
  • 4-((N,4-dimethylphenyl)sulfonamido)-N-(pyridin-4-yl)butanamide

Uniqueness

4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit higher potency or selectivity towards certain molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13(2)19-18(21)15-7-9-16(10-8-15)20(4)24(22,23)17-11-5-14(3)6-12-17/h5-13H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLMGZQIZPMINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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